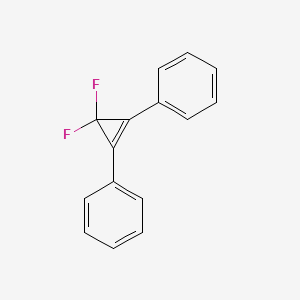

3,3-Difluoro-1,2-diphenylcyclopropene

Description

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor1a) is a crystalline, thermally stable fluorination reagent belonging to a novel class of deoxyfluorinating agents with an all-carbon scaffold . It is synthesized via difluoromethylenation of diarylalkynes using (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as a difluorocarbene source . CpFluor1a and its derivatives (CpFluors) activate alcohols through cyclopropenium cation intermediates, enabling the substitution of hydroxyl groups with fluorine via two distinct pathways:

- Cyclopropenium cation activation for monoalcohol fluorination.

- Cyclopropenone acetal activation for selective monofluorination of 1,2- and 1,3-diols .

The electronic nature of aryl substituents on CpFluors critically influences their reactivity. Electron-donating groups (e.g., methoxy or naphthyl) stabilize the cyclopropenium intermediate, enhancing fluorination efficiency . For example, 4-methoxy-1-naphthyl-substituted CpFluor1i achieves up to 81% yield in alkyl fluoride synthesis, outperforming the parent CpFluor1a (Table 1) .

Propriétés

Formule moléculaire |

C15H10F2 |

|---|---|

Poids moléculaire |

228.24 g/mol |

Nom IUPAC |

(3,3-difluoro-2-phenylcyclopropen-1-yl)benzene |

InChI |

InChI=1S/C15H10F2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H |

Clé InChI |

RBGBOJNMIXGZCB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=CC=C3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Mechanistic Differences

CpFluors vs. 3,3-Dichlorocyclopropenes :

Dichlorocyclopropenes activate alcohols via cyclopropenium cations for deoxychlorination. However, CpFluors face challenges due to fluoride’s weak nucleophilicity. Fluoride release is achieved through competitive hydrolysis of CpFluors, generating HF in situ . This contrasts with dichlorocyclopropenes, where chloride acts as a superior leaving group .- CpFluors vs. DAST/PhenoFluor: Traditional reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor rely on sulfur- or nitrogen-based intermediates. CpFluors, however, utilize cyclopropenium cations, offering tunable selectivity for electron-rich positions in diols (Figure 4) .

Reactivity and Selectivity

- Substituent Effects: Electron-rich aryl groups (e.g., methoxy or naphthyl) on CpFluors suppress undesired cyclopropenone acetal pathways, improving fluorination yields . For example, CpFluor1i (4-methoxy-1-naphthyl) yields 81% alkyl fluoride, while CpFluor1a (unsubstituted phenyl) yields <5% under identical conditions .

- Substrate Scope: CpFluors exhibit sensitivity to alcohol electronics, enabling selective fluorination of electron-rich positions in long-chain diols. In contrast, DAST and PhenoFluor favor sterically accessible sites (Figure 4) . For example, in 1,5-pentanediol, CpFluor1i fluorinates the central C3 position (70% yield), whereas DAST and PhenoFluor target terminal positions .

Reaction Conditions and Stability

- Optimized Conditions: CpFluors require polar solvents (e.g., 1,2-dichloroethane) and elevated temperatures (80°C) for efficient fluorination . Prolonged storage in humid environments leads to hydrolysis, forming cyclopropenones, which reduces reactivity .

Stability Comparison :

Unlike thermally labile reagents like DAST, CpFluors are crystalline solids with enhanced stability, facilitating handling and storage .

Complementarity with Other Reagents

CpFluors complement DAST and PhenoFluor in scenarios requiring electronic selectivity. For example:

- Sterically hindered alcohols: PhenoFluor outperforms CpFluors.

- Electron-rich diols : CpFluors achieve superior regioselectivity .

Data Tables

Table 1: Optimization of CpFluor1a in Deoxyfluorination of 3-Phenylpropan-1-ol (2a)

| Entry | Solvent | Temp (°C) | Equiv. CpFluor1a | Yield (%)* |

|---|---|---|---|---|

| 1 | Dichloromethane | 80 | 1.2 | <5 |

| 6 | 1,2-Dichloroethane | 80 | 1.2 | 47 |

| 12 | 1,2-Dichloroethane | 100 | 1.2 | 49 |

*Yields determined by <sup>19</sup>F NMR.

Table 2: Comparative Performance of Fluorination Reagents

| Substrate | Reagent | Fluorination Position | Yield (%) |

|---|---|---|---|

| 1,5-Pentanediol | CpFluor1i | C3 | 70 |

| 1,5-Pentanediol | DAST | C1/C5 | 55 |

| 1,5-Pentanediol | PhenoFluor | C1/C5 | 45 |

Key Research Findings

Electronic Tuning : Substituents on CpFluors’ aryl rings significantly impact reactivity. Methoxy and naphthyl groups enhance yields by stabilizing cyclopropenium cations .

Pathway Control: Competition between cyclopropenium cation and cyclopropenone acetal pathways is tunable via substituent design .

Stereochemical Outcomes : Fluorination at chiral centers proceeds with inversion of configuration, as confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.